4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile
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Overview
Description
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol . This compound is characterized by the presence of a fluoro-substituted benzene ring, a benzonitrile group, and a hydroxyazetidine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzonitrile Intermediate:
Azetidine Ring Formation: The next step involves the formation of the azetidine ring through a cyclization reaction. This is achieved by reacting the benzonitrile intermediate with an appropriate azetidine precursor under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Industrial production also involves the use of advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzamide: Similar structure but with an amide group instead of a nitrile group.
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-11-2-1-8(4-13)3-9(11)5-14-6-10(15)7-14/h1-3,10,15H,5-7H2 |
InChI Key |
GLVVWRVSFZYEER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)C#N)F)O |
Origin of Product |
United States |
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